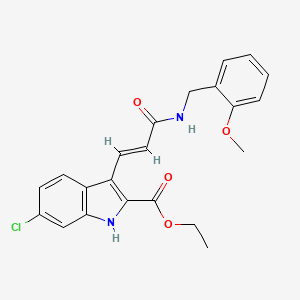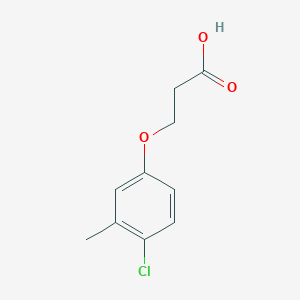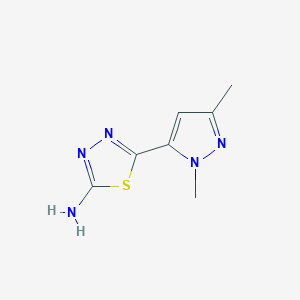![molecular formula C23H17Cl3N2O2 B2770321 4-(4-chlorobenzoyl)-1-[(3,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one CAS No. 317822-29-0](/img/structure/B2770321.png)
4-(4-chlorobenzoyl)-1-[(3,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(4-chlorobenzoyl)-1-[(3,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one” is a complex organic molecule. It contains a quinoxalin-2-one group, which is a type of heterocyclic compound . It also contains a 4-chlorobenzoyl group , which is an aroyl group formed by removing the OH from the carboxy group of 4-chlorobenzoic acid .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple aromatic rings and a heterocyclic quinoxalin-2-one group . The exact structure would depend on the specific arrangement of these groups within the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, the presence of multiple chlorine atoms might make the compound relatively heavy and possibly quite reactive .Applications De Recherche Scientifique
Corrosion Inhibition
Quinoxaline derivatives are investigated for their potential as corrosion inhibitors. A study employing quantum chemical calculations based on the Density Functional Theory (DFT) method evaluated the inhibition efficiencies of quinoxalines on copper corrosion in nitric acid media. These calculations help establish a relationship between the molecular structures of quinoxalines and their inhibition efficiency, indicating a significant application in protecting metals from corrosion (Zarrouk et al., 2014).
Antimicrobial and Mosquito Larvicidal Activities
Quinoxaline derivatives have shown promising results in antimicrobial and mosquito larvicidal activities. For instance, synthesized quinoxaline compounds exhibited good antibacterial and antifungal activities, comparable to standard antibiotics. Additionally, their mosquito larvicidal activity against Culex quinquefasciatus larvae highlights their potential in pest control applications (Rajanarendar et al., 2010).
Anti-inflammatory Properties
In the search for new H4 receptor ligands with anti-inflammatory properties, quinoxaline derivatives were identified as a new lead structure. These compounds, through structure-activity relationship exploration, showed significant anti-inflammatory properties in vivo, indicating their potential use in treating inflammation-related conditions (Smits et al., 2008).
Potential Anti-cancer Applications
The synthesis and characterization of quinoxaline derivatives have been explored for their potential anti-cancer properties. For example, novel isoxazolquinoxaline derivatives underwent detailed structural analysis, including DFT calculations and docking studies, to predict their activity against cancer targets. These studies provide insights into designing new quinoxaline-based drugs with anti-cancer capabilities (Abad et al., 2021).
Mécanisme D'action
Target of Action
It is known that similar compounds, such as fenofibrate , interact with enzymes like acyl coenzyme A cholesterol acyltransferase (ACAT)
Mode of Action
It’s suggested that it may be related to the serotoninergic system . The compound was found to increase the concentration of 5-HT and 5-HIAA in mice brain .
Biochemical Pathways
The compound may affect the serotoninergic system, influencing the concentration of 5-HT and 5-HIAA in the brain . This suggests that it may impact the biochemical pathways related to serotonin synthesis, release, and reuptake.
Result of Action
It’s suggested that the compound may increase the concentration of 5-ht and 5-hiaa in mice brain , indicating potential neurochemical effects.
Propriétés
IUPAC Name |
4-(4-chlorobenzoyl)-1-[(3,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl3N2O2/c1-14-22(29)27(13-15-6-11-18(25)19(26)12-15)20-4-2-3-5-21(20)28(14)23(30)16-7-9-17(24)10-8-16/h2-12,14H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBAYHWEISMBQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)Cl)CC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-amino-1-[2-(3,4-dimethylanilino)-2-oxoethyl]-N-(2-ethoxyphenyl)triazole-4-carboxamide](/img/structure/B2770238.png)


![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2770242.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide](/img/structure/B2770246.png)

![8-(2,5-Dimethoxyphenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione](/img/structure/B2770250.png)


![N,N-diallyl-4-(benzo[d]thiazol-2-yl)benzenesulfonamide](/img/structure/B2770254.png)
![5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexane]-4(3H)-thione](/img/structure/B2770256.png)
![N~1~-ethyl-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-phenylacetamide](/img/structure/B2770257.png)
![N-cyclohexyl-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2770260.png)
